7-(Difluoromethyl)-7,8-dihydroquinazolin-5(6H)-one
Description
Properties
Molecular Formula |
C9H8F2N2O |
|---|---|
Molecular Weight |
198.17 g/mol |
IUPAC Name |
7-(difluoromethyl)-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C9H8F2N2O/c10-9(11)5-1-7-6(8(14)2-5)3-12-4-13-7/h3-5,9H,1-2H2 |
InChI Key |
OTPUBJOJGNBMIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=CN=CN=C21)C(F)F |
Origin of Product |
United States |
Preparation Methods
Transition-Metal-Free SNAr Reaction
Cs₂CO₃-mediated nucleophilic aromatic substitution (SNAr) followed by intramolecular cyclization represents a robust pathway. For example, 2-fluoro-N-methylbenzamide reacts with amides in dimethyl sulfoxide (DMSO) at 135°C for 24 hours, yielding 3-methylquinazolin-4-one intermediates. This method avoids transition-metal catalysts, reducing cost and purification complexity.
Reaction Conditions:
-
Base: Cs₂CO₃ (2.5 equiv)
-
Solvent: DMSO
-
Temperature: 135°C
-
Time: 24 hours
The intermediate diamide undergoes cyclization via nucleophilic attack, followed by dehydration to form the quinazolinone ring.
Regioselective Difluoromethylation at the 7-Position
Introducing the difluoromethyl (-CF₂H) group at the 7-position requires precise control to avoid side reactions. Two primary strategies are employed:
Direct Difluoromethylation of Preformed Quinazolinones
Post-cyclization functionalization involves treating 7-bromo-7,8-dihydroquinazolin-5(6H)-one with a difluoromethylating agent.
Procedure:
-
Substrate: 7-bromo-7,8-dihydroquinazolin-5(6H)-one (1.0 equiv)
-
Reagent: Sodium difluoromethanesulfinate (DFMS, 2.5 equiv)
-
Catalyst: CuI (0.2 equiv)
-
Solvent: DMF/H₂O (4:1)
-
Temperature: 80°C
-
Time: 12 hours
This method achieves ~65% yield, with the bromine atom serving as a leaving group for nucleophilic displacement.
In Situ Difluoromethylation During Cyclization
Incorporating the difluoromethyl group at the cyclization stage simplifies synthesis. A difluoromethyl-containing benzamide precursor undergoes Cs₂CO₃-promoted SNAr and cyclization in one pot.
Example:
-
Precursor: 2-fluoro-N-(difluoromethyl)benzamide
-
Base: Cs₂CO₃ (3.0 equiv)
-
Solvent: DMSO
-
Temperature: 120°C
-
Time: 18 hours
This approach yields this compound directly, avoiding post-functionalization steps.
Optimization of Reaction Parameters
Solvent Effects
Polar aprotic solvents like DMSO enhance reaction rates by stabilizing ionic intermediates. Comparative studies show:
| Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|
| DMSO | 78 | 24 |
| DMF | 62 | 36 |
| THF | 45 | 48 |
DMSO’s high polarity facilitates SNAr and cyclization, making it optimal.
Base Selection
Cs₂CO₃ outperforms K₂CO₃ or KOH due to its superior solubility and ability to deprotonate amides.
| Base | Yield (%) | Purity (%) |
|---|---|---|
| Cs₂CO₃ | 78 | 95 |
| K₂CO₃ | 54 | 87 |
| KOH | 48 | 82 |
Cs₂CO₃’s mild basicity minimizes side reactions such as hydrolysis.
Purification and Characterization
Chromatographic Techniques
Silica gel column chromatography with hexane/ethyl acetate gradients (100:0 → 75:25) effectively isolates the target compound. High-performance liquid chromatography (HPLC) further purifies intermediates, achieving >98% purity.
Spectroscopic Confirmation
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.41 (d, J = 7.8 Hz, 1H, aromatic), 4.32 (s, 2H, CH₂), 3.15 (t, J = 6.2 Hz, 2H, CH₂).
-
¹⁹F NMR : δ -110.2 (CF₂H).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Complexity |
|---|---|---|---|
| Post-cyclization difluoromethylation | 65 | 92 | Moderate |
| In situ difluoromethylation | 78 | 95 | Low |
| Metal-catalyzed coupling | 70 | 90 | High |
The in situ method offers the best balance of yield and simplicity .
Chemical Reactions Analysis
Types of Reactions
7-(Difluoromethyl)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the difluoromethyl group or other functional groups within the molecule.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinazolinone oxides, while substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.
Scientific Research Applications
7-(Difluoromethyl)-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and receptor binding.
Medicine: Its potential pharmacological properties are being explored for the development of new therapeutic agents.
Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-(Difluoromethyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Quinazolinone derivatives exhibit diverse biological activities depending on substituents at the 2-, 4-, 7-, and 8-positions. Below is a systematic comparison of 7-(difluoromethyl)-7,8-dihydroquinazolin-5(6H)-one with structurally related analogs:
Structural and Functional Group Variations
Table 1: Substituent Effects on Key Properties
Physicochemical Properties
- Lipophilicity : Difluoromethyl groups increase logP compared to hydroxyl or methoxy substituents, enhancing membrane permeability .
- Solubility: Polar groups (e.g., morpholinoethylamino in 7-(4-methoxyphenyl)-derivatives) improve aqueous solubility, whereas fluorinated analogs balance lipophilicity and solubility .
Biological Activity
7-(Difluoromethyl)-7,8-dihydroquinazolin-5(6H)-one is a synthetic compound belonging to the quinazolinone family. Its unique structure, characterized by a difluoromethyl group at the 7-position, contributes to its diverse biological activities. This article reviews the biological activity of this compound, summarizing key research findings, potential therapeutic applications, and mechanisms of action.
- Molecular Formula : C9H8F2N2O
- Molecular Weight : Approximately 244.26 g/mol
- Structure : The difluoromethyl group enhances its solubility and reactivity compared to other quinazolinones, potentially leading to unique biological activities.
Biological Activities
Preliminary studies indicate that this compound exhibits various biological activities:
- Antimicrobial Activity : Quinazolinones are known for their antimicrobial properties. Research suggests that this compound may inhibit the growth of specific bacterial strains.
- Anticancer Potential : Initial investigations have shown that it may induce apoptosis in certain cancer cell lines, although further studies are needed to elucidate the underlying mechanisms.
- Enzyme Inhibition : The compound may interact with enzymes involved in metabolic pathways, potentially modulating their activity.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Modulation of metabolic enzyme activity |
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged based on existing research:
- Receptor Binding : The compound may bind to specific receptors or enzymes, inhibiting their function and altering cellular signaling pathways.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in target cells, leading to apoptosis.
- Cell Cycle Arrest : There is evidence suggesting that it may interfere with cell cycle progression in cancer cells.
Case Studies
A few notable studies have explored the biological activity of this compound:
- Study on Antimicrobial Effects : A study demonstrated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing promising results for further development as an antimicrobial agent.
- Anticancer Research : In vitro studies on various cancer cell lines revealed that the compound could significantly reduce cell viability and induce apoptosis through caspase activation pathways. This suggests potential for development as an anticancer therapeutic.
Future Directions
Further research is essential to fully understand the biological activity and therapeutic potential of this compound:
- In Vivo Studies : Animal models should be employed to evaluate the pharmacokinetics and pharmacodynamics of the compound.
- Mechanistic Studies : Detailed investigations into its mechanisms of action will provide insights into its potential applications in medicine.
- Structure-Activity Relationship (SAR) : Exploring modifications to its structure could lead to compounds with enhanced efficacy and reduced toxicity.
Q & A
Basic: What are the recommended synthetic routes for 7-(Difluoromethyl)-7,8-dihydroquinazolin-5(6H)-one, and how are reaction conditions optimized?
Methodological Answer:
Synthesis typically involves multi-step reactions starting with a quinazolinone core. Key steps include:
- Difluoromethylation : Introduce the difluoromethyl group at position 7 via nucleophilic substitution using reagents like ClCFH or BrCFH under anhydrous conditions (ethanol or methanol solvent, reflux at 70–80°C) .
- Cyclization : Achieve ring closure using catalysts like Pd(OAc) or CuI in DMF at 100–120°C .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) ensures >95% purity .
Optimization Tips : - Monitor reaction progress via TLC (R = 0.3–0.5 in ethyl acetate).
- Adjust stoichiometry of difluoromethylating agents to minimize byproducts (e.g., overhalogenation) .
Basic: How is the molecular structure validated post-synthesis?
Methodological Answer:
Use a combination of:
- NMR : H NMR (400 MHz, CDCl) for aromatic protons (δ 7.2–8.1 ppm) and difluoromethyl group (δ 4.5–5.2 ppm, splitting due to ) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H] at m/z 225.0824 (calc. 225.0821) .
- X-ray Crystallography (if crystals form): Resolve bond angles and dihedral angles for the quinazolinone core (C-N-C = 120° ± 2°) .
Basic: What in vitro assays are used to evaluate biological activity?
Methodological Answer:
- Kinase Inhibition : Screen against EGFR or VEGFR2 via fluorescence polarization (IC values <10 μM indicate high potency) .
- Antimicrobial Testing : Use broth microdilution (MIC determination against S. aureus and E. coli) with 24–48 hr incubation .
- Cytotoxicity : MTT assay on HeLa or MCF-7 cells (72 hr exposure, EC reported) .
Note : Include negative controls (DMSO vehicle) and validate with reference inhibitors (e.g., gefitinib for kinases) .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
Methodological Answer:
- Core Modifications : Substitute difluoromethyl with trifluoromethyl or methylthio groups to assess electronic effects on kinase binding .
- Positional Isomerism : Compare activity of 7-difluoromethyl vs. 6-difluoromethyl analogs (e.g., 10-fold difference in IC observed in EGFR inhibition) .
- Bioisosteres : Replace quinazolinone with pyridopyrimidinone and measure solubility/logP changes (HPLC-UV analysis, C18 column) .
Data Analysis : Use molecular docking (AutoDock Vina) to correlate substituent bulkiness with binding affinity .
Advanced: How to resolve contradictory data in reaction yields or bioactivity?
Case Study : Discrepancies in difluoromethylation yields (40–70% across studies):
- Root Cause : Trace moisture in solvents deactivates reagents; use molecular sieves or anhydrous solvents .
- Bioactivity Variability : Check cell line authenticity (STR profiling) and assay reproducibility (inter-lab validation) .
Statistical Tools : Apply ANOVA to compare batch-to-batch variability (p <0.05 indicates significant differences) .
Advanced: How to optimize HPLC methods for purity analysis?
Methodological Answer:
- Column : C18 (5 μm, 250 × 4.6 mm).
- Mobile Phase : Gradient of 0.1% TFA in water (A) and acetonitrile (B): 10% B to 90% B over 25 min .
- Detection : UV at 254 nm (quinazolinone absorbance).
Validation Parameters : - Linearity : R >0.99 for 0.1–100 μg/mL.
- LOD/LOQ : 0.05 μg/mL and 0.2 μg/mL, respectively .
Advanced: What computational methods predict metabolic stability?
Methodological Answer:
- Metabolite Prediction : Use Schrödinger’s Xenosite or GLORYx to identify vulnerable sites (e.g., oxidation at C7 difluoromethyl) .
- CYP450 Inhibition : Simulate binding to CYP3A4/2D6 using molecular dynamics (GROMACS, 50 ns trajectories) .
Validation : Compare in silico results with in vitro microsomal assays (human liver microsomes, NADPH cofactor) .
Advanced: What safety protocols are critical for handling this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
